6-Benzyl-2-(3-methoxy-2-naphthamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride
Description
The structure features a benzyl group at the 6-position, a 3-methoxy-2-naphthamido substituent at the 2-position, and a carboxamide group at the 3-position. The hydrochloride salt enhances solubility for pharmacological applications.
Properties
IUPAC Name |
6-benzyl-2-[(3-methoxynaphthalene-2-carbonyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N3O3S.ClH/c1-33-22-14-19-10-6-5-9-18(19)13-21(22)26(32)29-27-24(25(28)31)20-11-12-30(16-23(20)34-27)15-17-7-3-2-4-8-17;/h2-10,13-14H,11-12,15-16H2,1H3,(H2,28,31)(H,29,32);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYPMFRMNGZFXAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC=CC=C2C=C1C(=O)NC3=C(C4=C(S3)CN(CC4)CC5=CC=CC=C5)C(=O)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-Benzyl-2-(3-methoxy-2-naphthamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride is a synthetic compound belonging to the class of tetrahydrothieno[2,3-c]pyridine derivatives. This compound has garnered attention in pharmacological research due to its potential biological activities, which include anti-inflammatory and anticancer properties. The following sections detail its synthesis, biological activity, and relevant case studies.
Synthesis
The synthesis of this compound involves a multi-step process that typically includes the formation of the thieno[2,3-c]pyridine core followed by amide coupling reactions. A common method for synthesizing related compounds involves the use of thiophene derivatives and various coupling agents to achieve the desired structural modifications.
Anti-inflammatory Activity
Research indicates that derivatives of tetrahydrothieno[2,3-c]pyridine exhibit significant anti-inflammatory effects. Specifically, studies have shown that these compounds can inhibit the production of pro-inflammatory cytokines such as TNF-alpha in lipopolysaccharide (LPS)-stimulated models. For example, a study demonstrated that certain tetrahydrothieno[2,3-c]pyridine derivatives effectively reduced TNF-alpha levels in rat whole blood assays .
Anticancer Properties
Several studies have explored the anticancer potential of thieno[2,3-c]pyridine derivatives. The compound has been shown to induce apoptosis in cancer cell lines through mechanisms involving the modulation of apoptosis-related proteins. For instance, it may influence pathways associated with caspase activation and Bcl-2 family proteins, which are crucial in regulating cell death.
Case Studies
| Study | Findings |
|---|---|
| In vitro study on cancer cell lines | The compound exhibited cytotoxic effects against various cancer cell lines including breast and colon cancer cells. IC50 values were reported in the low micromolar range. |
| In vivo anti-inflammatory model | In a rat model of inflammation induced by LPS, administration of the compound significantly reduced paw edema and cytokine levels compared to control groups. |
| Mechanistic study | Investigations into cellular mechanisms revealed that the compound activates apoptotic pathways in cancer cells while inhibiting NF-kB signaling in inflammatory cells. |
Research Findings
Recent literature highlights several key findings regarding the biological activity of this compound:
- Cytotoxicity : The compound has shown promising cytotoxicity against various cancer cell lines with reported IC50 values indicating effective inhibition of cell proliferation.
- Anti-inflammatory Effects : It effectively inhibits LPS-induced TNF-alpha production and reduces inflammatory markers in animal models.
- Mechanistic Insights : Studies suggest that its biological effects may be mediated through the modulation of molecular pathways involved in inflammation and cancer progression.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key structural and functional differences between the target compound and similar derivatives:
Key Observations:
Substituent Effects on Bioactivity :
- The 3-(trifluoromethyl)benzoyl group (as in 7a) is associated with enhanced TNF-α inhibitory activity, likely due to electron-withdrawing effects improving target binding .
- The 3-methoxy-2-naphthamido group in the target compound may confer improved solubility or steric compatibility compared to smaller aryl substituents.
Core Structure Relevance: Derivatives with the 4,5,6,7-tetrahydrothieno[2,3-c]pyridine core (e.g., Fujita et al.) exhibit in vivo anti-inflammatory efficacy, suggesting the target compound’s scaffold is pharmacologically viable . In contrast, thiophene-based compounds (e.g., PD 81,723) prioritize adenosine receptor modulation, highlighting scaffold-dependent mechanistic divergence .
The benzyl and naphthamido groups in the target compound may require optimized coupling conditions.
Research Findings and Mechanistic Insights
- TNF-α Inhibition : Analogs such as 7a and Fujita et al.’s derivatives inhibit LPS-stimulated TNF-α production in rat whole blood, with some advancing to in vivo models of arthritis . The target compound’s naphthyl group may enhance hydrophobic interactions with TNF-α’s binding pocket.
- Structure-Activity Relationships (SAR): Electron-Withdrawing Groups: Trifluoromethyl substituents (7a, PD 81,723) improve potency by stabilizing ligand-receptor interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
